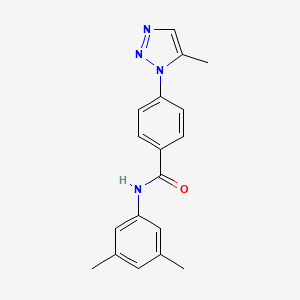

N-(3,5-dimethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

Description

N-(3,5-Dimethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is a benzamide derivative featuring a 1,2,3-triazole ring substituted at the 4-position of the benzamide core and a 3,5-dimethylphenyl group as the amide substituent. Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, a common method for such architectures .

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-4-(5-methyltriazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O/c1-12-8-13(2)10-16(9-12)20-18(23)15-4-6-17(7-5-15)22-14(3)11-19-21-22/h4-11H,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPOBQVZGYOVPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C16H18N4O

Molecular Weight: 286.34 g/mol

Structure: The compound features a benzamide structure substituted with a 3,5-dimethylphenyl group and a 5-methyl-1H-1,2,3-triazole moiety. The presence of the triazole ring enhances its biological activity by potentially interacting with various biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of triazole-benzamide compounds exhibit notable anticancer activities. For instance, a focused library of triazol-1-yl benzamide derivatives was synthesized and evaluated for their ability to inhibit FXIIa, a serine protease involved in the coagulation cascade. One derivative demonstrated nanomolar binding affinity and significant selectivity against other clotting factors, suggesting potential applications in cancer therapies where coagulation modulation is beneficial .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have been widely studied. A virtual screening approach identified several compounds with promising antibacterial and antifungal activities. In particular, modifications to the triazole ring and the introduction of various substituents enhanced the activity against both Gram-positive and Gram-negative bacteria .

The biological activity of this compound can be attributed to its ability to interact with specific enzyme targets:

- Inhibition of Enzymes: The compound may inhibit enzymes such as lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This inhibition can lead to antifungal effects .

- Modulation of Coagulation Factors: The ability to inhibit FXIIa indicates that this compound can modulate the coagulation pathway, which may be beneficial in treating conditions associated with excessive clotting or cancer metastasis .

Case Studies

Scientific Research Applications

Antimicrobial Applications

Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial activity. N-(3,5-dimethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide has been evaluated for its effectiveness against various pathogens:

-

Bacterial Activity :

- Exhibits significant antibacterial effects against Escherichia coli and Staphylococcus aureus, comparable to established antibiotics like ampicillin and vancomycin.

- The compound's structure allows for interactions with bacterial cell membranes and enzymes, disrupting their function and leading to cell death.

- Fungal Activity :

Anticancer Properties

The anticancer potential of this compound has been explored through various studies:

- Mechanism of Action :

- In Vitro Studies :

Case Studies

Several case studies have documented the effectiveness of triazole-containing compounds in clinical settings:

- Case Study 1 : A study reported that a derivative similar to N-(3,5-dimethylphenyl)-4-(5-methyltriazol-1-yl)benzamide showed promising results in reducing tumor size in animal models when administered at specific dosages over a defined period .

- Case Study 2 : Another research highlighted the compound's ability to enhance the efficacy of existing anticancer drugs when used in combination therapies, potentially leading to lower doses required for treatment without increasing toxicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and related benzamide derivatives:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Key Comparisons

Substituent Effects: The target compound’s 3,5-dimethylphenyl group increases lipophilicity compared to the electron-withdrawing 2,5-dichlorophenyl group in its dichloro analog . Methyl groups may enhance metabolic stability, whereas chlorine atoms could improve binding to hydrophobic pockets in biological targets. The N-(2-hydroxy-1,1-dimethylethyl) analog contains a hydroxyl group, improving solubility in polar solvents and enabling metal coordination, unlike the target compound’s non-polar triazole and dimethylphenyl groups.

Triazole vs. Thiadiazole Moieties: The target’s 1,2,3-triazole ring offers hydrogen-bonding capability and metabolic stability, commonly exploited in drug design (e.g., antifungal agents).

Synthetic Accessibility :

- Compound 8a was synthesized in 80% yield via acetic acid-mediated cyclization, while triazole-containing compounds like the target likely require CuAAC, which offers high regioselectivity and moderate yields.

- The dichloro analog may involve similar amide coupling steps but with different aromatic amines, affecting reactivity and purification challenges due to halogenated byproducts.

Thermal and Spectral Properties :

- Thiadiazole derivatives (e.g., Compound 8a) exhibit higher melting points (~290°C) , attributed to their planar, conjugated systems. The target compound’s melting point is unreported but expected to be lower due to less rigid triazole geometry.

- IR data for Compound 8a shows dual carbonyl stretches (1679, 1605 cm⁻¹), whereas the target compound’s triazole may exhibit distinct C=O and C=N vibrations.

The N-(2-hydroxy...) analog is explicitly designed for catalytic C–H activation, while the target’s triazole could serve as a pharmacophore or ligand in metallodrugs.

Research Findings and Implications

- Structural Flexibility : Benzamide derivatives demonstrate versatility through substituent tuning. Electron-donating groups (e.g., methyl) enhance lipophilicity, while electron-withdrawing groups (e.g., Cl) improve stability and binding .

- Unanswered Questions : Biological data (e.g., IC₅₀, solubility) for the target compound are absent in the evidence, necessitating further studies to compare efficacy with analogs like the dichloro derivative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.